molecular formula C13H19Cl2N3 B2367286 1-(Azetidin-3-yl)-2-propan-2-ylbenzimidazole;dihydrochloride CAS No. 2380095-42-9

1-(Azetidin-3-yl)-2-propan-2-ylbenzimidazole;dihydrochloride

Cat. No.: B2367286
CAS No.: 2380095-42-9
M. Wt: 288.22
InChI Key: IBPYJTQIPKWQSK-UHFFFAOYSA-N
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Description

Azetidines are saturated heterocyclic organic compounds containing three carbon atoms and one nitrogen atom . They are a component of various natural and synthetic products exhibiting a variety of biological activities .


Synthesis Analysis

Azetidines can be prepared by reduction of azetidinones (β-lactams) with lithium aluminium hydride . A straightforward synthesis of various 1,3-disubstituted azetidines has been accomplished via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols .


Molecular Structure Analysis

The molecular structure of azetidines can be confirmed via 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations .


Chemical Reactions Analysis

Azetidines can undergo a variety of chemical reactions. For example, a direct alkylation of 1-azabicyclo[1.1.0]butane (ABB) with organometal reagents in the presence of Cu(OTf)2 rapidly provides bis-functionalized azetidines .


Physical And Chemical Properties Analysis

Azetidines are generally colorless liquids at room temperature with a strong odor of ammonia and are strongly basic compared to most secondary amines .

Safety and Hazards

Azetidines are generally considered to be somewhat hazardous due to their basicity and potential combustibility . They may cause skin and eye irritation, and may be harmful if swallowed or inhaled .

Future Directions

The future of azetidine research lies in the development of new synthetic methods and the exploration of their biological activities. The high ring strain associated with azabicyclo[1.1.0]butane enables a modular construction of azetidines via generation of azabicyclo[1.1.0]butyl lithium followed by trapping with a boronic ester, N-protonation, and 1,2-migration with cleavage of the central C-N bond to relieve ring strain . This could open up new possibilities for the synthesis of complex azetidine-containing molecules.

Properties

IUPAC Name

1-(azetidin-3-yl)-2-propan-2-ylbenzimidazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3.2ClH/c1-9(2)13-15-11-5-3-4-6-12(11)16(13)10-7-14-8-10;;/h3-6,9-10,14H,7-8H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBPYJTQIPKWQSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=CC=CC=C2N1C3CNC3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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